5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 4th position on the benzene ring. It has a molecular formula of C10H9ClO2 and a molecular weight of 196.63 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methoxybenzoyl chloride with 1-chloro-2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Major Products Formed
Oxidation: Formation of 5-chloro-4-methoxybenzoic acid.
Reduction: Formation of 5-chloro-4-methoxy-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of 5-hydroxy-4-methoxy-2,3-dihydro-1H-inden-1-one.
Scientific Research Applications
5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one
- 5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-ol
- 5-Chloro-4-methoxybenzoic acid
- 5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one oxime
Comparison
Compared to similar compounds, this compound is unique due to its specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its chlorine and methoxy substituents contribute to its reactivity and potential biological activities, distinguishing it from other indenone derivatives .
Properties
Molecular Formula |
C10H9ClO2 |
---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
5-chloro-4-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9ClO2/c1-13-10-7-3-5-9(12)6(7)2-4-8(10)11/h2,4H,3,5H2,1H3 |
InChI Key |
MWANPDUNDXGLDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1CCC2=O)Cl |
Origin of Product |
United States |
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